![molecular formula C20H22N2O5 B12366792 2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with hydroxyethoxy, dimethylphenyl, and dimethoxy groups. The molecular formula is C20H22N2O5, and it has a molecular weight of 370.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one involves multiple steps. One common method starts with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 2-bromoethanol to form 2-bromoethoxy-3,5-dimethylphenol. This intermediate is then reacted with 2-amino-4,6-dimethoxybenzoic acid to form the quinazolinone core through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives .
Scientific Research Applications
2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one involves its role as a photoinitiator. Upon exposure to light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers. The compound’s molecular targets include the monomers involved in the polymerization process, and the pathways include free radical polymerization .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound is also a photoinitiator used in similar applications.
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: Another photoinitiator with applications in polymerization reactions.
Uniqueness
2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one is unique due to its quinazolinone core, which provides additional stability and reactivity compared to other photoinitiators. Its ability to initiate polymerization under both UV and visible light makes it versatile for various applications .
Properties
Molecular Formula |
C20H22N2O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,17,23H,5-6H2,1-4H3 |
InChI Key |
LWBKHNRPDGNNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCO)C)C2=NC(=O)C3C(=CC(=CC3=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


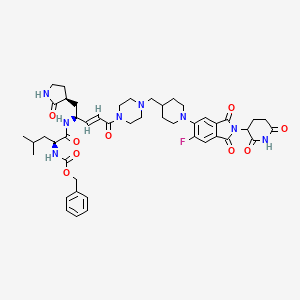

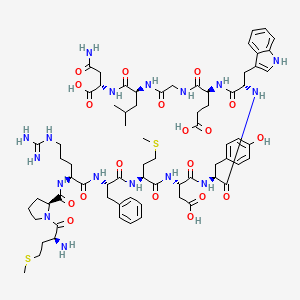

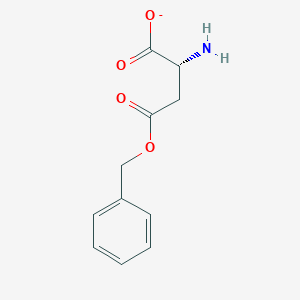
![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)
![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)
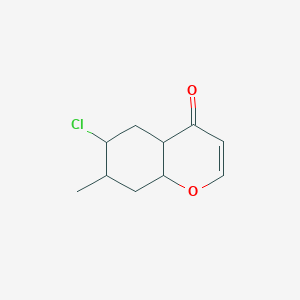

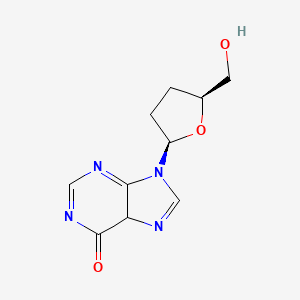
![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
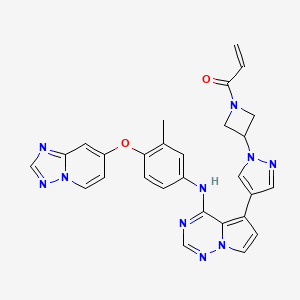
![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)

